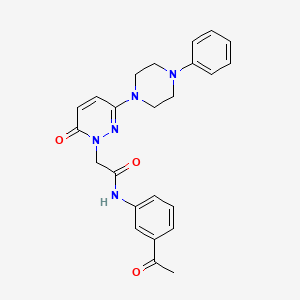![molecular formula C23H29N5O3S2 B12164270 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164270.png)
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Piperazinring, einen Pyrido[1,2-a]pyrimidinon-Kern und einen Thiazolidinon-Rest kombiniert, was sie zu einem interessanten Thema für chemische und pharmakologische Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on umfasst in der Regel mehrere Schritte:
Bildung des Pyrido[1,2-a]pyrimidinon-Kerns: Dieser Schritt beginnt häufig mit der Kondensation geeigneter Pyridin- und Pyrimidinderivate unter sauren oder basischen Bedingungen.
Einführung des Piperazinrings: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt, bei denen eine geeignete Piperazinderivat mit der Zwischenverbindung reagiert.
Anlagerung des Thiazolidinon-Rests: Die Thiazolidinongruppe wird durch eine Kondensationsreaktion mit einem Thioamid und einem geeigneten Aldehyd oder Keton eingebaut.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatzreaktoren, Durchflusschemie und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiazolidinon-Rest, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene alkylierte oder arylierte Piperazin-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.
Biologie
Biologisch kann diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit zu bekannten bioaktiven Molekülen interessante pharmakologische Eigenschaften aufweisen. Sie könnte auf ihre potenzielle Wirkung als Enzyminhibitor oder Rezeptormodulator untersucht werden.
Medizin
In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit biologischen Zielstrukturen interagieren könnte, die an verschiedenen Krankheiten beteiligt sind, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Piperazinring und der Thiazolidinon-Rest könnten die Bindung an diese Zielstrukturen erleichtern, ihre Aktivität modulieren und zu den beobachteten biologischen Effekten führen. Detaillierte Studien wären erforderlich, um die genauen beteiligten Wege und Interaktionen zu klären.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and thiazolidinone moiety may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and interactions involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-ethansulfonsäure (HEPES): Ein häufig verwendeter biologischer Puffer.
4-(2-Hydroxyethyl)piperazin-1-ethansulfonsäure: Ein weiterer Puffer mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
Die Einzigartigkeit von 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-Methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on liegt in der Kombination aus einem Piperazinring, einem Pyrido[1,2-a]pyrimidinon-Kern und einem Thiazolidinon-Rest. Diese strukturelle Komplexität bietet eine Vielzahl an chemischer Reaktivität und potenzieller biologischer Aktivität und unterscheidet sie von einfacheren Analoga.
Die vielseitige Natur dieser Verbindung macht sie zu einem wertvollen Gegenstand für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Disziplinen.
Eigenschaften
Molekularformel |
C23H29N5O3S2 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-15(2)14-28-22(31)18(33-23(28)32)13-17-20(26-9-7-25(8-10-26)11-12-29)24-19-16(3)5-4-6-27(19)21(17)30/h4-6,13,15,29H,7-12,14H2,1-3H3/b18-13- |
InChI-Schlüssel |
KKLSEVFFACANEF-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CCO |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)
![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)


![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)

![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12164262.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164269.png)
